![molecular formula C14H15NO3S B5120458 N-ethyl-4-phenoxybenzenesulfonamide](/img/structure/B5120458.png)
N-ethyl-4-phenoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-phenoxybenzenesulfonamide (EPBS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
N-ethyl-4-phenoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, such as acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate ions, which results in a decrease in the pH of the surrounding environment. This decrease in pH can affect various cellular processes, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to decrease the proliferation of cancer cells and reduce inflammation. At high concentrations, this compound has been shown to induce apoptosis and necrosis in various cell types. In animal studies, this compound has been shown to have a low toxicity profile, with no adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-4-phenoxybenzenesulfonamide has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and diverse range of potential applications. However, this compound also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain applications.
Zukünftige Richtungen
N-ethyl-4-phenoxybenzenesulfonamide has several potential future directions for scientific research, including the development of more efficient synthesis methods, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in various fields. In medicinal chemistry, this compound could be further developed as a drug candidate for the treatment of various diseases, with a focus on improving its pharmacokinetic properties and reducing its side effects. In material science, this compound could be used as a building block for the synthesis of new materials with unique properties, such as self-healing materials or stimuli-responsive materials. In environmental science, this compound could be studied for its potential use as a biopesticide or herbicide, with a focus on its efficacy and environmental impact.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized through various methods, and its mechanism of action has been studied extensively. This compound has been shown to have various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. This compound has several potential future directions for scientific research, and further investigation of this compound could lead to new discoveries and applications in various fields.
Synthesemethoden
N-ethyl-4-phenoxybenzenesulfonamide can be synthesized through various methods, including the reaction of N-ethyl-4-aminobenzenesulfonamide with phenyl chloroformate in the presence of a base, or the reaction of N-ethyl-4-aminobenzenesulfonamide with phenol in the presence of a dehydrating agent. The yield of this compound is typically high, and the purity can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-phenoxybenzenesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. In material science, this compound has been used as a building block for the synthesis of various polymers and materials with unique properties. In environmental science, this compound has been studied for its potential use as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
N-ethyl-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-2-15-19(16,17)14-10-8-13(9-11-14)18-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMHXEJRJRGGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.